Product packaging for Difluoromethyl radical(Cat. No.:CAS No. 2670-13-5)

Difluoromethyl radical

Cat. No.: B13421954
CAS No.: 2670-13-5
M. Wt: 51.015 g/mol
InChI Key: JNCMHMUGTWEVOZ-UHFFFAOYSA-N
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Description

The difluoromethyl radical (•CF₂H) is a crucial reactive intermediate in modern organic synthesis, particularly for the installation of the difluoromethyl group (CF₂H) into target molecules. This group is of paramount importance in pharmaceutical and agrochemical research because it can act as a bioisostere for hydroxyl, thiol, or amine groups, and it functions as a lipophilic hydrogen bond donor. These properties can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . In practice, the •CF₂H radical is not stored or shipped but is generated in situ from stable precursor reagents during reactions. Key applications in research include: - Radical Addition to Alkenes: The •CF₂H radical adds across alkenes, enabling the direct difluoromethylation of these ubiquitous building blocks. This method allows for the synthesis of complex alkyl-difluoromethanes, which are challenging to make by other means. Notably, through copper-catalyzed radical relay processes, it is possible to achieve carbo-difluoromethylation, simultaneously introducing the CF₂H group and a complex alkyl or aryl fragment across the alkene with complementary regioselectivity . - Heterocycle Functionalization: Under photoredox catalysis, the •CF₂H radical can be added to heteroaromatic systems. This is a powerful strategy for the late-stage functionalization of complex molecules, such as the synthesis of 3-difluoromethylquinoxalin-2-ones, which are important scaffolds in medicinal chemistry . - Synthesis of Fluorinated N-Heterocycles: The radical readily adds to isonitriles in a cascade reaction, leading to valuable difluoromethylated phenanthridines and other N-heterocycles through imidoyl radical intermediates . - Modular Synthesis of gem-Difluorides: Advanced strategies utilize reagents that act as a "difluoromethylene radical anion synthon" (diFRAS), allowing for the modular connection of two distinct molecular fragments via a CF2 bridge . Researchers employ various precursors to generate the •CF₂H radical, including S-(difluoromethyl)sulfonium salts , sodium chlorodifluoromethanesulfinate , and difluoromethylborates , often under photocatalytic or copper-catalyzed conditions. This product is intended for research purposes to facilitate the exploration of new CF₂H-containing chemical space for drug discovery and development. Intended Use: For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHF2 B13421954 Difluoromethyl radical CAS No. 2670-13-5

Properties

CAS No.

2670-13-5

Molecular Formula

CHF2

Molecular Weight

51.015 g/mol

InChI

InChI=1S/CHF2/c2-1-3/h1H

InChI Key

JNCMHMUGTWEVOZ-UHFFFAOYSA-N

Canonical SMILES

[CH](F)F

Origin of Product

United States

Generation Strategies for the Difluoromethyl Radical •chf₂ in Synthetic Contexts

Chemical Precursors and Radical Source Reagents

A diverse range of precursors has been developed to generate the difluoromethyl radical under various reaction conditions. These precursors can be broadly categorized into halogenated difluoromethanes, difluoromethane (B1196922) sulfinates and sulfones, and derivatives of difluoroacetic acid.

Halogenated Difluoromethanes (e.g., BrCF₂H, ICH₂F, CF₂HI)

Halogenated difluoromethanes are among the most direct sources of the this compound. The generation of the •CHF₂ radical from these precursors typically involves the homolytic cleavage of the carbon-halogen bond. ontosight.ai

Bromodifluoromethane (B75531) (BrCF₂H): This commercially available reagent serves as an effective source of the this compound. princeton.eduscispace.com The relatively weak C-Br bond (bond dissociation energy of ~69 kcal/mol) allows for radical generation through various methods, including silyl (B83357) radical-mediated halogen abstraction. princeton.edu Nickel-catalyzed cross-coupling reactions of aryl boronic acids with bromodifluoromethane have been reported. rsc.org It is also a key reagent in metallaphotoredox-catalyzed difluoromethylation of aryl and heteroaryl halides. princeton.edu

Iododifluoromethane (ICHF₂): The C-I bond is even weaker than the C-Br bond, making iododifluoromethane a readily activated precursor for the •CHF₂ radical. rsc.org Its synthesis from bromodifluoroacetic acid has been improved, facilitating its use in larger-scale applications. lookchem.com Iron-catalyzed aromatic cross-coupling reactions of Grignard reagents with difluoroiodomethane (B73695) have been developed, where single-electron transfer from an Fe(0) ate complex to difluoroiodomethane generates the this compound. lookchem.com

Chlorodifluoromethane (B1668795) (ClCF₂H): While the C-Cl bond is stronger, chlorodifluoromethane can also serve as a difluoromethyl source, often under more forcing conditions. rsc.org Palladium-catalyzed difluoromethylation of (hetero)arylboronic acids and esters has been achieved using chlorodifluoromethane, although it is noted to be an ozone-depleting substance. rsc.org Photocatalytic radical hydrodifluoromethylation of unactivated alkenes with chlorodifluoromethane has also been reported. ccspublishing.org.cn

PrecursorChemical FormulaMethod of •CHF₂ GenerationKey Features
BromodifluoromethaneBrCF₂HSilyl radical-mediated halogen abstraction, Ni-catalysis, Metallaphotoredox catalysis princeton.eduscispace.comrsc.orgCommercially available, weaker C-Br bond princeton.edu
IododifluoromethaneICHF₂Single-electron transfer from Fe(0) ate complex lookchem.comWeaker C-I bond, improved synthesis available rsc.orglookchem.com
ChlorodifluoromethaneClCF₂HPd-catalysis, Photocatalysis rsc.orgccspublishing.org.cnStronger C-Cl bond, ozone-depleting potential rsc.org

Difluoromethane Sulfinates and Sulfones

This class of reagents has gained significant prominence in radical difluoromethylation due to their stability and versatile reactivity.

Often referred to as the Baran difluoromethylation reagent or DFMS, zinc difluoromethanesulfinate is a commercially available, air-stable, and easy-to-handle solid. semanticscholar.orgenamine.net It is a widely used source of the this compound for the C-H difluoromethylation of heteroarenes. enamine.netresearchgate.net The generation of the •CHF₂ radical from Zn(SO₂CF₂H)₂ typically occurs via single-electron oxidation. rsc.orgsemanticscholar.org This reagent has proven effective for the difluoromethylation of a variety of substrates, including thiols, enones, and α,β-unsaturated carboxylic acids, under operationally simple conditions. sigmaaldrich.com

Chlorodifluoromethanesulfonyl chloride can serve as a precursor to the this compound through single-electron reduction. rsc.org It has been utilized in copper-catalyzed atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions to produce α-chloro-β-fluoroalkylcarbonyl compounds. nih.gov

Difluoromethyl heteroaryl sulfones, such as 2-pyridylsulfonyl-difluoromethane (2-PySO₂CF₂H) and difluoromethyl benzothiazolyl sulfone, are versatile and tunable reagents for generating the •CHF₂ radical. chemrxiv.orgsioc-journal.cn These reagents are often employed in visible-light photoredox catalysis, where they are reduced to release the this compound. semanticscholar.orgmdpi.com The reactivity can be tuned by modifying the heteroaryl group. cas.cn They have been successfully used in the difluoromethylation of a range of substrates, including biphenyl (B1667301) isocyanides, olefinic amides, and various heterocycles. mdpi.comencyclopedia.pub Mechanistic studies have confirmed the formation of the •CHF₂ radical from these sulfone precursors. chemrxiv.org

PrecursorCommon Name/AbbreviationMethod of •CHF₂ GenerationKey Features
Zinc DifluoromethanesulfinateDFMS, Baran's ReagentSingle-electron oxidation rsc.orgsemanticscholar.orgCommercially available, air-stable solid semanticscholar.orgenamine.net
Chlorodifluoromethanesulfonyl ChlorideSingle-electron reduction rsc.orgUsed in Cu-catalyzed ATRA reactions nih.gov
Difluoromethyl Heteroaryl Sulfonese.g., 2-PySO₂CF₂HVisible-light photoredox catalysis (reduction) semanticscholar.orgmdpi.comTunable reactivity, bench-stable sioc-journal.cncas.cn

Difluoroacetic Acid and Anhydride (B1165640) Derivatives

Difluoroacetic acid and its anhydride are attractive, low-cost, and readily available sources for the this compound. ccspublishing.org.cnresearchgate.net

Difluoroacetic Acid (CF₂HCOOH): The generation of the •CHF₂ radical from difluoroacetic acid typically requires an oxidant to facilitate decarboxylation. researchgate.net Methods have been developed using strong oxidants like K₂S₂O₈ or phenyliodine(III) diacetate (PIDA). ccspublishing.org.cnresearchgate.net More recently, visible-light-induced ligand-to-metal charge transfer (LMCT) has been utilized to activate difluoroacetic acid with an iron catalyst, avoiding the need for stoichiometric strong oxidants. nih.govfrontiersin.org

Difluoroacetic Anhydride ((CF₂HCO)₂O): This anhydride is another effective and inexpensive precursor. ccspublishing.org.cn It can be activated under various conditions to generate the •CHF₂ radical. For instance, visible-light photocatalysis in the presence of pyridine-N-oxide or N-hydroxyphthalimide (NHPI) has been used for the difluoromethylation of heterocycles and unactivated alkenes. rsc.orgmdpi.comalfa-chemistry.com Nickel-catalyzed reductive difluoromethylation of alkenes using difluoroacetic anhydride has also been reported. ccspublishing.org.cn

PrecursorChemical FormulaMethod of •CHF₂ GenerationKey Features
Difluoroacetic AcidCF₂HCOOHOxidative decarboxylation, Photocatalytic LMCT ccspublishing.org.cnresearchgate.netnih.govLow-cost, readily available ccspublishing.org.cnresearchgate.net
Difluoroacetic Anhydride(CF₂HCO)₂OPhotocatalysis (with activators), Ni-catalysis rsc.orgccspublishing.org.cnmdpi.comalfa-chemistry.comInexpensive, versatile activation methods ccspublishing.org.cn

Difluoromethylphosphonium Salts (e.g., iododifluoromethylphosphonium triflate, difluoromethyltriphenylphosphonium halides)

Difluoromethylphosphonium salts are readily accessible and have been established as effective precursors for the this compound. acs.org These salts, particularly difluoromethyltriphenylphosphonium halides (Br⁻, I⁻) and triflates, offer a reliable source of •CHF₂ under photoredox conditions. acs.orgrhhz.netbohrium.comacs.org

For instance, difluoromethyltriphenylphosphonium iodide can generate the this compound upon irradiation with blue light, even without an external photocatalyst or additive. rhhz.net Mechanistic studies suggest that an intramolecular single-electron transfer (SET) from the iodide anion to the phosphonium (B103445) cation leads to the formation of the •CHF₂ radical. rhhz.net This process has been successfully applied to the hydrodifluoromethylation of alkenes. rhhz.net

Similarly, difluoromethyltriphenylphosphonium bromide serves as a precursor for the •CHF₂ radical in visible light-mediated oxydifluoromethylation of styrenes and intramolecular oxy-difluoromethylation reactions to produce various CHF₂-containing heterocycles. acs.orgnih.gov The triflate salt, iododifluoromethylphosphonium triflate, has been utilized in the visible-light-promoted iododifluoromethylation of terminal alkenes, proceeding through the generation of a (phosphonio)this compound cation. organic-chemistry.org

The choice of the counter-anion (halide vs. triflate) can influence the reaction conditions and efficiency. For example, in the radical difluoromethylation of thiols, difluoromethylphosphonium triflate was found to give the highest yield of the desired difluoromethyl thioether compared to other phosphonium salts. acs.org

Table 1: Examples of Difluoromethylphosphonium Salts as •CHF₂ Precursors

Compound Name Application
Difluoromethyltriphenylphosphonium iodide Hydrodifluoromethylation of alkenes rhhz.net
Difluoromethyltriphenylphosphonium bromide Oxydifluoromethylation of styrenes, synthesis of CHF₂-containing heterocycles acs.orgnih.gov
Iododifluoromethylphosphonium triflate Iododifluoromethylation of terminal alkenes organic-chemistry.org

Bis(difluoroacetyl) Peroxide

Bis(difluoroacetyl) peroxide (BDFAP) is a notable precursor for the this compound, often generated in situ from difluoroacetic anhydride (DFAA) and an oxidant like hydrogen peroxide. researchgate.netresearchgate.net This method has been applied in the copper-catalyzed difluoromethylation of alkenes, including amino-, allylic-, and oxy-difluoromethylations. researchgate.netresearchgate.net The thermal decomposition of BDFAP generates difluoromethyl radicals, which then participate in the desired transformations. alfa-chemistry.com The reactivity of such fluorinated diacyl peroxides is a key factor in the success of these fluoroalkylation reactions. semanticscholar.org

The in situ generation of BDFAP from the user-friendly DFAA makes this a practical approach for introducing the difluoromethyl group. researchgate.net This strategy has been shown to be effective for the difunctionalizing fluoroalkylations of alkenes. semanticscholar.org

Specialized Difluoroalkylation Reagents (e.g., Sulfox-CF₂SO₂Ph)

Specialized reagents have been designed to offer unique reactivity profiles for the generation of difluoromethyl radicals. One such example is Sulfox-CF₂SO₂Ph, a reagent bearing both sulfoximine (B86345) and sulfone moieties. sioc.ac.cnnih.gov This compound can act as a (phenylsulfonyl)this compound source under photoredox catalysis. sioc.ac.cnnih.gov In this process, the arylsulfoximidoyl group is selectively removed, leading to the formation of the desired radical. sioc.ac.cnnih.gov This reagent demonstrates divergent reactivity; under basic conditions, it can serve as a difluorocarbene precursor. sioc.ac.cnnih.gov

The development of such specialized reagents allows for greater control over the generation and subsequent reactions of the this compound, expanding the toolkit for synthetic chemists. sioc.ac.cn

Activation Modalities for this compound Formation

The generation of the this compound from its precursors is typically initiated by specific activation modalities. Single-electron transfer (SET) processes are among the most common and powerful methods for this purpose.

Single-Electron Transfer (SET) Processes

Single-electron transfer is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. beilstein-journals.org This process can be induced thermally or photochemically and can be either oxidative or reductive, depending on whether the precursor to the this compound is oxidized or reduced. researchgate.netnih.gov

Oxidative Single-Electron Transfer

In an oxidative SET process, the precursor to the this compound donates an electron, leading to its fragmentation and the release of the •CHF₂ radical. This is often achieved using a photocatalyst that, in its excited state, acts as a single-electron oxidant. researchgate.net

For example, the generation of a this compound from difluoromethylborates can be achieved through oxidation by a photo-redox catalyst. researchgate.net Similarly, the electrochemical oxidation of certain precursors can generate radicals that initiate cyclization reactions. beilstein-journals.org The oxidative quenching of a photocatalyst can lead to the formation of a radical cation, which then drives the desired transformation. researchgate.net

Reductive Single-Electron Transfer

Reductive SET involves the transfer of an electron to the this compound precursor, which then undergoes fragmentation to release the •CHF₂ radical. This is a common pathway for generating difluoromethyl radicals from various precursors.

For instance, the photoactivation of difluoromethyltriphenylphosphonium iodide salt involves an internal SET from the iodide anion to the phosphonium cation, which can be considered a reductive process for the cation, leading to the generation of the •CHF₂ radical. rhhz.net Photocatalytic systems are frequently employed to facilitate reductive SET. An excited photocatalyst can act as a single-electron reductant, transferring an electron to a suitable precursor. researchgate.net For example, visible-light photoredox catalysis can reduce difluoromethylphosphonium salts to generate the •CHF₂ radical. acs.org

Electron donor-acceptor (EDA) complexes are also effective in promoting reductive SET. beilstein-journals.orgnih.gov In the presence of an electron donor, a precursor like bromodifluoroacetamide can form an EDA complex that, upon photoirradiation, undergoes SET to generate a difluoroacetamide radical. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Iododifluoromethylphosphonium triflate
Difluoromethyltriphenylphosphonium halides
Bis(difluoroacetyl) Peroxide
Sulfox-CF₂SO₂Ph
Difluoromethyltriphenylphosphonium iodide
Difluoromethyltriphenylphosphonium bromide
Difluoromethylphosphonium triflate
Difluoroacetic anhydride
Bromodifluoroacetamide

Radical Abstraction Reactions

Radical abstraction reactions are a fundamental method for generating the this compound. This approach involves the use of a radical initiator to abstract an atom, typically a halogen, from a suitable precursor. One common precursor for this method is bromodifluoromethane (BrCF₂H). rsc.org The process is initiated by a radical species that cleaves the C-Br bond, which is weaker than the C-H and C-F bonds, to release the •CHF₂ radical. rsc.org This method is foundational and has inspired the development of more sophisticated techniques for this compound generation. rsc.org

Photolytic Activation (e.g., UV and Visible Light Irradiation)

Photolytic activation provides a mild and efficient pathway to the this compound from various precursors. This method utilizes ultraviolet (UV) or visible light to induce the homolytic cleavage of a bond, leading to the formation of the desired radical.

One notable example involves the use of hypervalent iodine(III) reagents that contain difluoroacetoxy ligands. nih.gov Irradiation of these reagents, such as [bis(difluoroacetoxy)iodo]benzene, with UV light leads to the efficient generation of difluoromethyl radicals. nih.govbohrium.com This method has been successfully applied to the C-H difluoromethylation of various heteroarenes under mild, catalyst-free conditions. nih.gov

Visible light photocatalysis has also emerged as a powerful tool. For instance, the this compound can be generated from N-tosyl-S-difluoromethyl-S-phenylsulfoximine using a photocatalyst like fac-[Ir(ppy)₃] under blue LED irradiation. mdpi.com Another approach involves the photocatalytic activation of pyridinium (B92312) or quinolinium complexes, which are formed from the corresponding N-oxides and difluoroacetic anhydride. rsc.org These methods highlight the versatility of photolytic activation in generating the •CHF₂ radical for a range of synthetic transformations. rsc.orgmdpi.com

Precursor/ReagentActivation MethodCatalyst/ConditionsApplication
[Bis(difluoroacetoxy)iodo]benzeneUV IrradiationNoneC-H difluoromethylation of heteroarenes nih.gov
N-tosyl-S-difluoromethyl-S-phenylsulfoximineVisible Light (Blue LEDs)fac-[Ir(ppy)₃]Difluoromethylation reactions mdpi.com
Pyridinium/Quinolinium complexes with difluoroacetic anhydrideVisible Light (Blue Light)PhotocatalystC-H difluoromethylation of heteroarenes rsc.org
Difluoroacetic acid and Phenyliodine(III) diacetateVisible Light (Blue LED)NoneHydrodifluoromethylation of alkenes osaka-u.ac.jp

Electrochemical Generation Methods

Electrochemical methods offer a green and sustainable approach to radical generation, avoiding the need for stoichiometric chemical oxidants or reductants. The this compound can be generated through the electrochemical reduction of suitable precursors.

One such method involves the cathodic reduction of bromodifluoromethyl phenyl sulfide. beilstein-journals.org In this process, a one-electron reduction of the precursor generates the (phenylthio)this compound. beilstein-journals.org Another strategy is the electrochemical reduction of fluoroalkyl sulfones. cas.cn This represents a practical method for the hydro-fluoroalkylation of alkenes using inexpensive graphite (B72142) electrodes under transition-metal-free conditions. cas.cn These electrochemical approaches provide controlled and efficient means to access the this compound for various synthetic applications. beilstein-journals.orgcas.cn

PrecursorElectrodeConditionsProduct
Bromodifluoromethyl phenyl sulfideCathodeConstant potential, with mediator(Phenylthio)this compound adducts beilstein-journals.org
Fluoroalkyl sulfonesGraphiteUndivided cell, aqueous mediumHydro-fluoroalkylation products cas.cn

Decarboxylative Radical Generation Pathways

Decarboxylation of carboxylic acid derivatives provides another effective route to the this compound. This method typically involves the generation of a radical species through the loss of carbon dioxide from a suitable precursor.

A prominent example is the use of difluoroacetic acid in the presence of an activator like phenyliodine(III) diacetate under visible light irradiation. osaka-u.ac.jpbeilstein-journals.org The in situ generated phenyliodine(III) bis(difluoroacetate) undergoes photolytic activation, leading to decarboxylation and the formation of the •CHF₂ radical. osaka-u.ac.jp This has been applied to the hydrodifluoromethylation of alkenes. osaka-u.ac.jpbeilstein-journals.org

Transition metal catalysis can also be employed in decarboxylative difluoromethylation. For instance, copper or iron catalysts can facilitate the reaction of α,β-unsaturated carboxylic acids with zinc difluoromethanesulfinate, which acts as a source of the this compound via a radical process. organic-chemistry.org Furthermore, nickel-catalyzed decarboxylative difluoromethylation of alkyl carboxylic acids, often converted to more reactive forms like phthalimide (B116566) esters, allows for the enantioselective installation of the CF₂H group. nih.gov

PrecursorActivator/CatalystConditionsApplication
Difluoroacetic acidPhenyliodine(III) diacetateVisible Light (Blue LED)Hydrodifluoromethylation of alkenes osaka-u.ac.jpbeilstein-journals.org
α,β-Unsaturated carboxylic acidsIron catalyst with Zinc difluoromethanesulfinateRadical processSynthesis of HCF₂-substituted (E)-alkenes organic-chemistry.org
Alkyl carboxylic acids (as phthalimide esters)Nickel catalystPhotoredox catalysisEnantioselective difluoromethylation nih.gov

Hydrogen Atom Transfer (HAT) Catalysis

Hydrogen Atom Transfer (HAT) catalysis is a powerful strategy for the generation of carbon-centered radicals by activating C-H bonds. nih.govrsc.org In the context of generating the this compound, this would involve a catalytic cycle where a generated radical abstracts a hydrogen atom from a difluoromethyl-containing precursor.

While direct, specific examples focusing solely on the generation of the •CHF₂ radical via HAT from a simple precursor like HCF₂-H are part of the broader field of radical chemistry, the general principle is well-established. nih.gov The process typically involves a photocatalyst that, upon excitation, initiates a radical chain reaction. rsc.orgrsc.org For instance, a photoexcited catalyst can generate a radical that is sufficiently reactive to abstract a hydrogen atom from a substrate, thereby propagating the radical chain. rsc.org The feasibility and efficiency of such a process for generating the this compound would depend on the bond dissociation energy of the C-H bond in the difluoromethyl precursor and the nature of the HAT catalyst. nih.goviu.edu

Fundamental Reactivity and Mechanistic Aspects of the Difluoromethyl Radical

Electronic Structure and Intrinsic Radical Stability

The stability and geometry of the difluoromethyl radical are directly influenced by the number of fluorine atoms attached to the radical center. rsc.org This substitution pattern affects the radical's planarity and the energy of its frontier molecular orbitals. rsc.orgresearchgate.net

The geometry of fluoroalkyl radicals becomes progressively more pyramidal (less planar) as the number of fluorine atoms increases. rsc.org This structural change is quantifiable by the out-of-plane (oop) bending angle. rsc.org For the methyl radical (•CH₃), the structure is planar. However, increasing fluorine substitution leads to a significant deviation from planarity. rsc.org Ab initio molecular orbital calculations have determined the optimized structure of the •CHF₂ radical to be of Cₛ point group symmetry, with an angle of 44.53° between the F-C-F plane and the C-H bond. researchgate.net Experimental modeling of hot bands in its resonance-enhanced multiphoton ionization (REMPI) spectrum suggests an inversion barrier of 2800 (±500) cm⁻¹ and an out-of-plane angle of 49° (±6°). researchgate.net

This pyramidalization is a result of the electronic effects of the fluorine atoms. rsc.org The distortion from a planar geometry reduces the extent of overlap between the fluorine lone pairs and the singly occupied molecular orbital (SOMO). rsc.org

Table 1: Comparison of Out-of-Plane Bending Angles for Fluoroalkyl Radicals

Radical SpeciesOut-of-Plane (oop) Bending Angle (°)
Monofluoromethyl radical (•CH₂F)31.4 rsc.org
This compound (•CHF₂)49.5 rsc.org
Trifluoromethyl radical (•CF₃)55.1 rsc.org

Data computationally calculated at the B3LYP/6-31G(d) level of theory. rsc.org

A higher energy SOMO makes the •CHF₂ radical more nucleophilic in character than the electrophilic •CF₃ radical. rsc.orgresearchgate.netsemanticscholar.org This difference in nucleophilicity leads to distinct reactivity and selectivity, particularly in reactions such as Minisci-type additions to heteroaromatic systems. rsc.orgnih.gov While the •CF₃ radical is decidedly electrophilic, the •CHF₂ radical exhibits a nucleophilic character more akin to simple alkyl radicals. researchgate.net

Radical Addition Reactions of •CHF₂

The this compound readily participates in addition reactions to various unsaturated systems, a cornerstone of its synthetic utility for installing the valuable CF₂H group. ontosight.airesearchgate.net

The addition of the •CHF₂ radical to alkenes and alkynes is a well-established method for difluoromethylation. mdpi.com These reactions can be initiated through various means, including photoredox and transition metal catalysis, from a range of this compound precursors. encyclopedia.pubrsc.org

For example, photoredox catalysis using fac-Ir(ppy)₃ can generate the •CHF₂ radical from precursors like [Ph₃PCF₂H]⁺Br⁻. encyclopedia.pub This radical then adds to alkenes, such as trimethylsilyloxy-substituted alkenes, to initiate transformations that yield difluoromethyl ketones. encyclopedia.pub Similarly, palladium(0) catalysts can trigger the formation of a this compound from sources like PhSO₂CF₂I, which subsequently adds to activated alkenes like N-arylacrylamides as the initial step in a cascade cyclization. rsc.orgrsc.org

The addition to alkynes has also been developed as a powerful synthetic tool. acs.orgnih.gov Photoinduced reactions using [bis(difluoroacetoxy)iodo]benzene as a radical source enable the difluoromethylarylation of alkynes, proceeding through the initial addition of the •CHF₂ radical to the C-C triple bond. acs.orgnih.gov Electrochemical methods have also been employed, where a CF₂H radical generated via oxidation of CF₂HSO₂NHNHBoc adds to an alkyne, initiating a tandem cyclization to form complex heterocyclic structures. acs.org

Table 2: Examples of Intermolecular Radical Addition of •CHF₂

Unsaturated SystemRadical SourceCatalyst/InitiatorReaction Type
Alkenes (N-arylacrylamides)PhSO₂CF₂IPd(0)Aryldifluoromethylation rsc.orgrsc.org
Alkenes (Trimethylsilyloxy-substituted)[Ph₃PCF₂H]⁺Br⁻fac-Ir(ppy)₃ / Visible LightPhotoredox Addition encyclopedia.pub
Alkynes[Bis(difluoroacetoxy)iodo]benzenePhotoinducedDifluoromethylarylation acs.orgnih.gov
AlkynesCF₂HSO₂NHNHBocElectrochemical OxidationDifluoromethylarylation acs.org

The this compound can participate in cascade reactions where, following its generation and initial intermolecular addition, an intramolecular addition or cyclization occurs. rsc.orgbeilstein-journals.org These reactions are highly valuable for constructing complex cyclic and polycyclic molecules containing a difluoromethyl group. acs.org

A common strategy involves the addition of the •CHF₂ radical to an activated alkene within a larger molecule, creating a new carbon-centered radical intermediate. rsc.orgbeilstein-journals.org This new radical can then be trapped by an intramolecular aryl group or another unsaturated moiety, leading to ring formation. rsc.org For instance, in the Pd(0)-catalyzed reaction of N-arylacrylamides, the addition of the •CHF₂ radical to the acrylamide (B121943) double bond forms a radical intermediate which is then trapped by the appended aniline (B41778) ring to construct difluoromethylated oxindoles. rsc.org Similarly, visible-light-induced processes can generate a •CHF₂ radical that adds to a terminal alkene; the resulting radical intermediate then undergoes an intramolecular cyclization onto a tethered imidazole (B134444) ring system to form CF₂H-substituted polycyclic imidazoles. acs.org

The direct C-H difluoromethylation of heteroaromatics via a Minisci-type reaction is an attractive and step-economical strategy. rsc.orgresearchgate.net However, the reactivity of the •CHF₂ radical presents unique challenges compared to the classical Minisci reaction which often employs more electrophilic radicals. nih.govnih.gov

Given the nucleophilic nature of the •CHF₂ radical, it reacts preferentially with electron-deficient heteroaromatics. rsc.orgnih.gov Even so, its electrophilicity is lower than that of the •CF₃ radical, which can make reactions sluggish. nih.gov To overcome this, difluoromethylating reagents are often designed with a removable electron-withdrawing auxiliary group to enhance the electrophilicity of the attacking radical species. nih.gov Another approach involves the protonation of the heteroaromatic substrate, making it more electron-deficient and thus a better acceptor for the nucleophilic •CHF₂ radical. nih.gov For example, the difluoromethylation of pyridines at the para-position can be achieved by first forming a pyridinium (B92312) salt, which then readily reacts with the •CHF₂ radical generated from the homolysis of bis(difluoroacetyl) peroxide. nih.gov These methods have enabled the selective C-H difluoromethylation of a wide range of heterocycles that are important motifs in medicinal chemistry. rsc.org

Radical Cross-Coupling Pathways

The this compound (•CHF₂) displays notable reactivity in radical cross-coupling reactions, enabling the formation of C-CF₂H bonds. These reactions often proceed via a radical-radical cross-coupling mechanism, particularly under visible-light photoredox catalysis. rsc.org A prime example is the direct difluoromethylation of C(sp³)–H bonds in 1,4-dihydroquinoxalin-2-ones, which occurs under transition-metal-free conditions using an organic photocatalyst. rsc.org Mechanistic studies confirm that the reaction involves the coupling of a this compound with a C(sp³) radical. rsc.org

In the realm of transition-metal catalysis, nickel-catalyzed cross-coupling reactions have been developed for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (B1668795) (ClCF₂H). thieme-connect.de The proposed mechanism involves the oxidative addition of the aryl halide to a nickel(0) species, followed by a radical pathway that includes a this compound. thieme-connect.de Similarly, nickel catalysis has been employed for the difluoromethylation of aryl bromides using 2-pyridylsulfonyl-difluoromethane (2-PySO₂CF₂H) as the •CHF₂ source. chemrxiv.org Mechanistic investigations suggest that the reaction proceeds via a cross-electrophile coupling where both the aryl bromide and the sulfone are activated reductively, leading to the formation of a this compound that couples with an arylnickel intermediate. chemrxiv.org The coordination of the pyridyl nitrogen is considered crucial for the reactivity. chemrxiv.org

Copper-mediated cross-coupling reactions have also been explored. For instance, the difluoromethylation of aryl iodides can be achieved using various copper-based systems. rsc.org Some proposed mechanisms involve the formation of a Cu(III) intermediate followed by reductive elimination, while others suggest a radical pathway involving single-electron transfer (SET) to generate an aryl radical that then couples with the difluoromethyl group. rsc.org

The following table summarizes representative examples of radical cross-coupling pathways involving the this compound.

Catalyst System•CHF₂ SourceSubstrateKey Mechanistic Feature
Organic PhotocatalystNot specified1,4-dihydroquinoxalin-2-onesRadical-radical cross-coupling
NickelClCF₂H(Hetero)aryl chloridesOxidative addition followed by a radical pathway
Nickel/ZnBr₂2-PySO₂CF₂HAryl bromidesCross-electrophile coupling involving a this compound
CopperTMSCF₂HAryl diazonium saltsSET-generated aryl radical coupling with •CHF₂

Intramolecular Radical Cyclization Processes

Intramolecular radical cyclization initiated by the this compound is a powerful strategy for constructing complex cyclic and polycyclic molecules. nih.govbeilstein-journals.org These reactions typically involve the addition of the •CHF₂ radical to an unsaturated bond within the same molecule, followed by a cyclization event. beilstein-journals.orgresearchgate.net

Visible-light-induced methods have proven particularly effective in this area. For example, the radical cascade difluoromethylation/cyclization of unactivated alkenes in imidazoles has been achieved using difluoromethyltriphenylphosphonium bromide as the •CHF₂ precursor. nih.govacs.orgnih.gov The proposed mechanism involves the generation of the this compound under visible light, which then adds to the alkene. beilstein-journals.org The resulting alkyl radical undergoes intramolecular cyclization with an aromatic ring to form polycyclic structures. beilstein-journals.org A similar strategy has been applied to the synthesis of difluoromethylated and aryldifluoromethyl-substituted polycyclic imidazoles. beilstein-journals.org

The synthesis of various heterocyclic structures, such as CF₂H-containing oxindoles from N-arylacrylamides, also proceeds through a difluoromethylation/cyclization cascade process. researchgate.net In these reactions, the this compound adds to the acrylamide double bond, and the resulting intermediate undergoes intramolecular cyclization. beilstein-journals.org

Copper catalysis has also been utilized in cascade radical cyclizations. For instance, the reaction of ester 3-arylpropiolates with α,α-difluoroarylacetic acids as the difluoromethyl source, promoted by copper, leads to the formation of 3-difluoroarylmethylated coumarins. rsc.org The proposed mechanism involves a radical-triggered domino process of decarboxylative aryldifluoromethylation, 5-exo cyclization, and ester migration. rsc.org

The table below provides examples of intramolecular radical cyclization processes involving the this compound.

Reaction Type•CHF₂ SourceSubstrateProduct
Visible-light-induced radical cyclizationDifluoromethyltriphenylphosphonium bromideUnactivated alkenes in imidazolesCF₂H-substituted polycyclic imidazoles
Visible-light photoredox-catalyzed cyclizationS-(difluoromethyl)sulfonium saltN-arylacrylamidesCF₂H-containing oxindoles
Copper-catalyzed cascade radical cyclizationα,α-difluoroarylacetic acidsEster 3-arylpropiolates3-difluoroarylmethylated coumarins
Intramolecular radical cyclizationAllyl O-(trimethylsilyl)-α-bromo-α,α-difluoroacetalAllyl O-(trimethylsilyl)-α-bromo-α,α-difluoroacetalα,α-difluoro-γ-lactones

Cascade and Tandem Radical Reactions

Cascade and tandem reactions initiated by the this compound provide efficient pathways to construct complex molecular architectures in a single operation. researchgate.net These processes involve a sequence of reactions, often including radical addition, cyclization, and other transformations, triggered by the initial formation of the •CHF₂ radical. nih.govacs.org

A notable example is the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles bearing unactivated alkenes. nih.govnih.gov This method uses the stable difluoromethyltriphenylphosphonium bromide as the radical precursor to synthesize CF₂H-substituted polycyclic imidazoles. nih.govacs.orgacs.org The reaction proceeds through the formation of Csp³–CF₂H and C–C bonds under mild conditions without the need for additives. nih.govacs.org Mechanistic studies confirm that a this compound pathway is crucial for this transformation. nih.govnih.gov

Multicomponent cascade reactions (MCRs) involving a transient aromatic this compound have also been developed. acs.orgchemrxiv.org For instance, a photocatalytic approach combining trifluoromethylarenes, dienes, and various nucleophiles enables a modular defluorinative MCR. acs.orgnih.gov This process, facilitated by photoexcited palladium catalysis, generates diverse aromatic difluoromethyl compounds. acs.orgnih.gov

An elegant tandem reaction has been described for the conversion of N-allyl amides into CF₂H-β-amino alcohols under visible light irradiation with an iridium complex. nih.gov Mechanistic studies suggest a sequence involving this compound addition, carbocation trapping, and rearrangement. nih.gov

The following table presents examples of cascade and tandem radical reactions involving the this compound.

Reaction Type•CHF₂ SourceSubstratesProduct
Radical Cascade Difluoromethylation/CyclizationDifluoromethyltriphenylphosphonium bromideImidazoles with unactivated alkenesCF₂H-substituted polycyclic imidazoles
Defluorinative Multicomponent Cascade ReactionTrifluoromethylarenesDienes, N-/C-based nucleophilesAromatic difluoromethyl compounds
Tandem Radical Addition/RearrangementNot specifiedN-allyl amidesCF₂H-β-amino alcohols
Silver-Promoted Radical Cascadeα,α-difluoroarylacetic acids2-Allyloxybenzaldehydes3-Aryldifluoromethyl-containing chroman-4-one derivatives

Atom Transfer and Group Transfer Reactions Mediated by •CHF₂

The this compound can participate in atom and group transfer reactions, although this aspect of its reactivity is less documented than its addition and coupling reactions. One of the key processes is hydrogen-atom transfer (HAT). In some radical hydrodifluoromethylation reactions, after the initial addition of the •CHF₂ radical to an unsaturated C-C bond, the resulting carbon-centered radical can abstract a hydrogen atom from a suitable donor to yield the final product. researchgate.net This pathway is particularly relevant when the intermediate radical is difficult to reduce further. researchgate.net

Halogen-atom transfer is another potential pathway. While not extensively detailed for the •CHF₂ radical itself mediating the transfer, the generation of the radical often involves precursors where a halogen atom is abstracted. For instance, the formation of •CHF₂ can occur from bromodifluoromethyl derivatives. beilstein-journals.org

Group transfer reactions involving the this compound are integral to certain synthetic methodologies. For example, in copper-catalyzed carbo-difluoromethylation of alkenes, a proposed mechanism involves a relayed radical reacting with a [Cu(II)-CF₂H] species to form the difluoromethylated product, which can be viewed as a group transfer process. researchgate.net

The table below summarizes key aspects of atom and group transfer reactions related to the this compound.

Reaction TypeMediating SpeciesSubstrateKey Process
Hydrogen-Atom TransferCarbon-centered radical (post-•CHF₂ addition)Unsaturated C-C bondsHydrogen abstraction from a donor
Group Transfer[Cu(II)-CF₂H]Alkene-derived radicalTransfer of the CF₂H group to the radical

Electron Transfer Pathways in this compound Chemistry

Electron transfer processes are fundamental to the generation and subsequent reactions of the this compound. numberanalytics.com Single-electron transfer (SET) is a common mechanism for generating the •CHF₂ radical from various precursors. rsc.orgnumberanalytics.com

Generation via SET:

Oxidative SET: Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) can undergo single-electron oxidation to generate the •CHF₂ radical. rsc.org

Reductive SET: Precursors such as chlorodifluoromethanesulfonyl chloride (ClSO₂CF₂H) can be reduced via SET to form the this compound. rsc.org Similarly, difluoromethyl heteroaryl-sulfones are reduced by a photoexcited catalyst to generate •CF₂H radicals. mdpi.com The reduction potential of the precursor is a key factor; for example, the reduction potential of a specific sulfoximine-derived reagent was measured at -0.939 V. sioc.ac.cn

Reactions involving SET:

Once formed, the this compound can engage in reactions that involve further electron transfer steps. In visible-light photoredox catalysis, the photocatalyst, after being excited, can initiate an SET process with a this compound precursor. mdpi.com For example, an excited Ir(III) photocatalyst can transfer an electron to a bromodifluoroacetamide reagent to generate the this compound. mdpi.com

In some cascade reactions, after the initial radical addition and cyclization, the resulting radical intermediate can be oxidized via SET by the photocatalyst in a higher oxidation state (e.g., Ir(IV)), leading to a cationic intermediate that proceeds to the final product. beilstein-journals.orgmdpi.com This regenerates the photocatalyst in its ground state. mdpi.com

The following table outlines key electron transfer pathways in this compound chemistry.

ProcessElectron Transfer TypePrecursor/IntermediateKey Outcome
Radical GenerationOxidative SETZn(SO₂CF₂H)₂Formation of •CHF₂
Radical GenerationReductive SETClSO₂CF₂H, Difluoromethyl heteroaryl-sulfonesFormation of •CHF₂
Reaction CascadeOxidative SET from intermediateCyclized radical intermediateFormation of a cationic intermediate
PhotocatalysisReductive SET to precursorBromodifluoroacetamideGeneration of •CHF₂ and oxidized photocatalyst

Advanced Synthetic Methodologies Utilizing Difluoromethyl Radical Intermediates

C-H Difluoromethylation Strategies

Direct C-H difluoromethylation represents an ideal and efficient approach for synthesizing difluoromethylated compounds. nih.gov This strategy avoids the need for pre-functionalized substrates, thereby improving atom economy and simplifying synthetic routes.

The direct functionalization of C(sp²)–H bonds in arenes and heteroarenes is a highly sought-after transformation. acs.org Visible-light photoredox catalysis has emerged as a powerful tool for this purpose, enabling the difluoromethylation of electron-rich heterocycles under mild conditions. For instance, a method utilizing visible light has been developed for the C–H difluoromethylation of N-, O-, and S-containing heteroarenes, which is believed to proceed through an electrophilic radical pathway. acs.orgnih.govfigshare.com

Another approach involves the photolysis of hypervalent iodine(III) reagents containing difluoroacetoxy ligands. These reagents generate difluoromethyl radicals upon irradiation with visible light (e.g., λ = 400 nm) without the need for additional catalysts, allowing for the direct C–H difluoromethylation of various heteroarenes. acs.orgacs.org This method has been successfully applied to bioactive molecules like xanthine (B1682287) and uracil (B121893) derivatives. nih.gov

Recent advancements have also seen the development of dual-active-centered covalent organic frameworks (COFs) as photocatalysts. These materials can enhance photocatalytic activity for the direct C–H difluoromethylation of heterocyles by promoting efficient charge separation. nih.govacs.orgnih.gov

Substrate ClassReagent/Catalyst SystemConditionsKey Features
Electron-Rich HeteroarenesVisible Light / Photoredox CatalystMild, ambient temperatureProceeds via an electrophilic radical pathway. acs.orgnih.govfigshare.com
Heteroarenes[Bis(difluoroacetoxy)iodo]benzeneVisible light (400 nm)Catalyst-free generation of •CF2H radicals. acs.orgacs.org
HeteroarenesNaSO2CF2H / Dual-Active-Center COFVisible light, room temp.High yields and functional group tolerance. nih.govacs.orgnih.gov

The functionalization of typically inert C(sp³)–H bonds is a significant challenge in organic synthesis. A notable strategy to achieve direct C(sp³)–H difluoromethylation involves a radical-radical cross-coupling approach. This transformation can be accomplished using transition-metal-free photoredox catalysis. For example, an organic photocatalyst can facilitate the direct difluoromethylation of C(sp³)–H bonds in compounds like 1,4-dihydroquinoxalin-2-ones under mild conditions. rsc.org Mechanistic studies suggest that this process involves the coupling of a difluoromethyl radical with a C(sp³) radical. rsc.org

Controlling the regioselectivity of C-H functionalization on aromatic rings is crucial for the synthesis of specific isomers. Several strategies have been developed to achieve meta- or para-selective difluoromethylation.

For meta-selective C-H difluoromethylation, ruthenium catalysis has proven effective. One method employs a ruthenium(II) catalyst with a directing group strategy to functionalize 2-phenylpyridines, 2-phenylpyrimidines, and 1-phenylpyrazoles. nih.gov Another approach utilizes a ruthenium catalyst with 1,3-dione as a ligand for the meta-difluoromethylation of arene phosphines. rsc.org

Para-selective C-H difluoromethylation has been achieved using different catalytic systems. A palladium-catalyzed method has been developed for the para-selective difluoromethylation of electron-deficient aromatic carbonyls, such as aromatic ketones and benzoates. rsc.org Additionally, an iron-porphyrin complex, [Fe(TPP)Cl], has been shown to catalyze the para-selective C-H difluoromethylation of arenes using ethyl bromodifluoroacetate as the difluoromethyl source, a shift from the meta-selectivity typically observed with other catalysts. acs.org The steric influence of the porphyrin ligand is thought to be responsible for this para-selectivity. acs.org

Furthermore, a site-switchable method for the meta- or para-C-H difluoromethylation of pyridines has been developed. This approach uses oxazino pyridine (B92270) intermediates, which undergo radical meta-C-H difluoromethylation. The selectivity can be switched to the para position by treating the intermediates with acid, which transforms them into pyridinium (B92312) salts that then undergo a highly regioselective Minisci-type alkylation. nih.gov

SelectivitySubstrate TypeCatalyst SystemDirecting Group/Ligand
metaArenes with N-directing groupsRuthenium(II)/Palladium(0)Pyridyl, Pyrimidyl, Pyrazolyl nih.gov
metaArene PhosphinesRuthenium1,3-dione rsc.org
paraAromatic CarbonylsPalladiumNone (substrate-controlled) rsc.org
paraArenesIron(tetraporphyrinato) chloridePorphyrin ligand acs.org
meta/para switchablePyridinesNone (reagent-controlled)Oxazino intermediate nih.gov

Catalytic Approaches in this compound Chemistry

Catalysis, particularly photoredox catalysis, has become a cornerstone in the generation and utilization of difluoromethyl radicals, offering mild and efficient reaction pathways. researchgate.net

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions. mdpi.com This approach has been widely applied to difluoromethylation reactions, allowing for the synthesis of a variety of CF2H-containing molecules. rsc.org The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with a suitable this compound precursor to generate the reactive •CF2H radical. acs.org

Transition metal complexes, particularly those of iridium and ruthenium, are highly effective photocatalysts due to their favorable photophysical and electrochemical properties.

Iridium Complexes: Iridium(III) polypyridyl complexes, such as fac-[Ir(ppy)3] (tris(2-phenylpyridine)iridium(III)), are frequently used in photoredox-catalyzed difluoromethylation. mdpi.commdpi.com Upon visible light irradiation, the excited state of the iridium catalyst can be oxidatively or reductively quenched to initiate the radical process. For example, fac-[Ir(ppy)3] has been used to catalyze the C–H 18F-difluoromethylation of N-heteroaromatics and the difluoromethylation of β,γ-unsaturated oximes. mdpi.commdpi.com

Ruthenium Complexes: Ruthenium(II) polypyridyl complexes, like [Ru(bpy)3]2+ (tris(2,2'-bipyridine)ruthenium(II)), are also common photocatalysts. fluorochem.co.uk As mentioned earlier, ruthenium catalysts have been instrumental in developing regioselective C-H difluoromethylation strategies, particularly for achieving meta-selectivity. nih.gov

Copper Complexes: Copper catalysis is also significant in difluoromethylation chemistry, often involving the formation of a copper-difluoromethyl species. nih.govnih.gov Copper(I) catalysts can react with difluoromethyl zinc reagents to form a reactive [Cu(I)-CF2H] species. researchgate.netacs.org This intermediate can then participate in cross-coupling reactions. For instance, copper-catalyzed difluoromethylation of aryl iodides with a (difluoromethyl)zinc reagent proceeds efficiently without the need for additional ligands. researchgate.netacs.org In some cases, aryl radicals generated via copper catalysis can initiate the cleavage of C-I bonds in alkyl iodides, with the resulting alkyl radical entering a copper catalytic cycle to couple with a difluoromethyl zinc reagent. nih.gov

Metal CatalystTypical ComplexRole in DifluoromethylationExample Application
Iridium (Ir)fac-[Ir(ppy)3]Photoredox catalyst for •CF2H generationC-H functionalization of heteroarenes. mdpi.commdpi.com
Ruthenium (Ru)[Ru(bpy)3]2+Photoredox and directing-group catalysismeta-Selective C-H difluoromethylation. nih.govmdpi.com
Copper (Cu)Cu(I) saltsFormation of active [Cu-CF2H] speciesCross-coupling with aryl/alkyl halides. researchgate.netacs.orgnih.gov

Photoredox Catalysis[18],[2],[27],[28],[23],[19],[7],[12],[24],

Organic Photoredox Catalysts

Organic photoredox catalysis has provided a sustainable and metal-free avenue for the generation of difluoromethyl radicals. researchgate.net Catalysts such as eosin (B541160) Y, rose bengal, and 4CzIPN have been effectively employed to sensitize the formation of the •CF2H radical from suitable precursors upon visible light irradiation. researchgate.netresearchgate.net These methods are advantageous due to the low cost and ready availability of the organic dyes. A notable application is the direct C–H difluoromethylation of heterocycles, where an organic photocatalyst in the presence of a green oxidant like O2 can efficiently generate the this compound from sodium difluoromethanesulfinate (CF2HSO2Na). researchgate.net This approach obviates the need for pre-functionalization of the substrate. researchgate.net

For instance, perylene (B46583) has demonstrated high catalytic activity for the amino-difluoromethylation of aromatic alkenes, yielding the desired products in nearly quantitative yields when irradiated with visible light. researchgate.net The choice of the organic photocatalyst can be crucial for the success of the reaction, with their redox potentials being a key factor in the activation of the this compound precursor. researchgate.net

Table 1: Examples of Organic Photoredox Catalysts in Difluoromethylation

CatalystDifluoromethyl SourceSubstrate TypeProduct TypeYield (%)Ref
Rose BengalCF2HSO2NaHeterocyclesC-H Difluoromethylated HeterocyclesModerate to Excellent researchgate.net
PeryleneS-difluoromethyl-S-di(p-xylyl)sulfonium tetrafluoroborateAromatic AlkenesAmino-difluoromethylated compounds~100 researchgate.net
4CzIPNDifluoroacetic acidAlkenesHydrodifluoromethylated compoundsGood nih.gov
Visible Light-Mediated Processes

Visible light-mediated processes, often in conjunction with photoredox catalysts, represent a significant advancement in difluoromethylation chemistry. nih.gov These methods are prized for their mild reaction conditions and operational simplicity. nih.govrsc.org A wide array of this compound precursors have been developed for these transformations, including difluoromethyltriphenylphosphonium bromide, zinc difluoromethanesulfinate (Zn(SO2CF2H)2), and various sulfonium (B1226848) salts. nih.gov

One prominent application is the C–H difluoromethylation of electron-rich heteroarenes, which proceeds through an electrophilic radical-type pathway under visible-light photoredox catalysis. nih.govfigshare.com This method has been successfully applied to a variety of N-, O-, and S-containing heterocycles. nih.gov Furthermore, visible light has enabled radical cascade reactions, such as the difluoromethylation/cyclization of unactivated alkenes to synthesize CF2H-substituted polycyclic imidazoles and quinazolinones. nih.govrsc.orgacs.org In these reactions, the this compound adds to the alkene, initiating a cyclization cascade to form complex heterocyclic structures in a single step. nih.gov

The choice of photocatalyst, such as fac-[Ir(ppy)3], is often critical for the efficiency of these transformations. nih.govmdpi.com Mechanistic studies, including radical trapping experiments, have confirmed the involvement of this compound intermediates in these visible light-induced reactions. nih.govmdpi.com

Table 2: Substrate Scope in Visible Light-Mediated Difluoromethylation of N-alkenoxyl 2-aryl benzimidazoles

SubstrateProduct Yield (%)Ref
N-alkenoxyl 2-phenyl benzimidazole (B57391)Moderate nih.gov
N-alkenoxyl 2-(4-methoxyphenyl) benzimidazoleModerate nih.gov
N-alkenoxyl 2-(4-chlorophenyl) benzimidazoleModerate nih.gov
N-alkenoxyl substrate with single imidazole (B134444) ring72-90 nih.gov

Transition Metal-Catalyzed Thermal Difluoromethylation

Transition metal catalysis provides a powerful platform for the formation of C–CF2H bonds, particularly in cross-coupling reactions. beilstein-journals.orgnih.gov Palladium, nickel, and copper catalysts are commonly employed to couple aryl halides or their equivalents with a difluoromethyl source. beilstein-journals.orgsemanticscholar.org One of the challenges in this area has been the thermal instability of some difluoromethylmetal intermediates, such as CuCF2H. beilstein-journals.org

To circumvent this, two-step protocols have been developed. For instance, a palladium-catalyzed process can be used for the difluoromethylation of aryl (pseudo)halides where difluoroiodomethane (B73695) (DFIM) is generated in situ from bromodifluoroacetic acid and sodium iodide. nih.gov Another approach involves the copper-catalyzed difluoromethylation of aryl iodides with α-silyldifluoroacetates, which, after hydrolysis and decarboxylation, yield the desired difluoromethyl arenes. beilstein-journals.org The use of highly hindered phosphine (B1218219) ligands, such as BrettPhos, can be crucial in palladium-catalyzed systems to facilitate the reductive elimination step and improve reaction efficiency. beilstein-journals.org

Table 3: Transition Metal-Catalyzed Difluoromethylation of Aryl Halides

Catalyst SystemAryl HalideDifluoromethyl SourceYield (%)Ref
Pd(OAc)2 / BrettPhosAryl ChlorideTESCF3 / KFGood beilstein-journals.org
CuIAryl Iodideα-silyldifluoroacetateModerate to Good beilstein-journals.org
Ni catalystAryl Bromide(Difluoromethyl)zinc reagentNot specified semanticscholar.org

Metal-Free Difluoromethylation Protocols

The development of metal-free difluoromethylation methods is highly desirable to avoid potential metal contamination in the final products, which is particularly important in the synthesis of pharmaceuticals. These protocols often rely on the generation of the this compound under thermal or photochemical conditions without the aid of a metal catalyst.

For example, a metal-free, visible-light-mediated aromatic difluoromethylthiolation has been developed using PhSO2SCF2H as the reagent, which converts a broad range of arenes and heteroarenes to difluoromethylthioethers at room temperature. beilstein-journals.org Another strategy involves the use of inexpensive iron salts, such as iron(II) sulfate (B86663) or iron(III) nitrate, in combination with a hydrogen atom transfer (HAT) reagent to facilitate the hydrodifluoromethylation of alkenes with difluoroacetic acid under visible light irradiation. nih.gov Although iron is a metal, these methods are often considered "metal-free" in the context of avoiding precious or toxic transition metals.

Electrochemical Difluoromethylation Methodologies

Electrochemistry offers a sustainable and powerful alternative for generating difluoromethyl radicals under mild conditions, using electrons as the reagent. acs.orgnih.gov This approach allows for controlled redox conditions and can often avoid the use of stoichiometric chemical oxidants or reductants. researchgate.net

The electrochemical difluoromethylation of electron-rich olefins, such as enamides and styrene (B11656) derivatives, has been successfully demonstrated. acs.orgnih.gov In a typical setup, an undivided cell is used, and the this compound is generated from a precursor like sodium difluoromethanesulfinate (HCF2SO2Na). acs.org The electrogenerated radical then adds to the olefin to form a variety of difluoromethylated building blocks in good to excellent yields. acs.org This method is tolerant of a wide range of functional groups, including thioethers, halides, and trifluoromethyl groups. acs.org

Furthermore, electrochemical methods have been applied to radical cascade reactions, such as the difluoromethylation and cyclization of unactivated alkenes within benzimidazole molecules. researchgate.net The reaction conditions, including the choice of electrode material (e.g., carbon felt cathode, zinc anode) and electrolyte (e.g., LiClO4), are crucial for optimizing the reaction yield and selectivity. nih.gov

Table 4: Substrate Scope of Electrochemical Difluoromethylation of Enamides

Substrate (α-aryl enamide with substituent)Product Yield (%)Ref
NaphthylGood acs.org
MethoxyGood acs.org
ThioetherHigh acs.org
IodineHigh acs.org
BromineHigh acs.org
ChlorineHigh acs.org
FluorineHigh acs.org
Trifluoromethyl71 acs.org

Carbo-difluoromethylation Reactions of Alkenes

Carbo-difluoromethylation of alkenes is a powerful strategy that allows for the simultaneous formation of a C–CF2H bond and a new C–C bond across a double bond. researchgate.net This transformation provides a modular approach to complex alkyl-difluoromethanes. researchgate.net

Copper-catalyzed radical relay approaches have been developed for the carbo-difluoromethylation of alkenes, where a carbon-centered radical is generated and adds to the alkene, followed by trapping of the resulting radical with a copper-difluoromethyl species. researchgate.net This method can introduce both the difluoromethyl group and another alkyl or aryl group with regioselectivity that is often opposite to that of traditional this compound additions. researchgate.net Silver-mediated oxidative difluoromethylation of styrenes using TMSCF2H has also been reported, providing access to CF2H-alkenes. researchgate.net

Hydrodifluoromethylation Reactions

Hydrodifluoromethylation involves the net addition of a hydrogen atom and a difluoromethyl group across an unsaturated bond, such as an alkene or alkyne. This reaction provides a direct route to difluoromethylated alkanes and alkenes.

Recent advances have focused on photocatalytic and electrochemical methods. For instance, a photocatalytic hydrodifluoromethylation of alkenes has been developed using difluoroacetic acid as the difluoromethyl source in the presence of an iron catalyst and a thiol as a hydrogen atom transfer agent under visible light. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules, including derivatives of probenecid, naproxen, and borneol. nih.gov

Electrochemical approaches have also proven effective for the hydrodifluoromethylation of unsaturated C-C bonds. nih.gov An electroreductively triggered two-pronged approach allows for the hydrodifluoromethylation of both activated and unactivated alkenes. nih.gov Notably, this electrochemical method can also achieve the geminal (bis)difluoromethylation of alkynes in a single step. nih.gov Additionally, the hydrodifluoromethylation of electron-deficient alkenes can be achieved using fluoroiodomethane (B1339756) and a silane (B1218182) reagent under blue light irradiation. nih.gov

Oxy- and Amino-difluoromethylation

The simultaneous introduction of a difluoromethyl group and an oxygen or nitrogen-containing functionality across a double bond, known as oxy- and amino-difluoromethylation, has emerged as a powerful strategy for synthesizing complex fluorinated molecules. These reactions, often proceeding through a this compound intermediate, provide efficient access to valuable building blocks for pharmaceuticals and agrochemicals. researchgate.net

Visible-light photoredox catalysis has been instrumental in advancing these transformations. For instance, the oxydifluoromethylation of olefinic amides using difluoromethyl sulfones can be achieved under mild conditions, yielding a variety of CF₂H-containing benzoxazines and oxazolines. rsc.org Another approach utilizes a visible light-mediated intramolecular oxy-difluoromethylation under continuous flow conditions. This method provides access to a range of CHF₂-containing heterocycles like lactones, tetrahydrofurans, and pyrrolidines from readily available starting materials. nih.gov The reaction, which uses difluoromethyltriphenylphosphonium bromide as a CHF₂ radical precursor, is scalable and demonstrates excellent regio- and stereoselectivities. nih.gov

The mechanism of a visible-light-mediated intramolecular oxy-difluoromethylation typically involves the generation of a this compound, which then adds to the alkene. The resulting radical intermediate is oxidized to a carbocation, followed by intramolecular cyclization with the tethered oxygen or nitrogen nucleophile to form the heterocyclic product. nih.gov

Similarly, amino-difluoromethylation has been developed. A notable example is the tandem reaction of N-allyl amides with an S-(difluoromethyl)sulfonium salt under visible light irradiation. acs.org This process, facilitated by an iridium complex as a photosensitizer, leads to the formation of difluoromethylated β-amino alcohols in good to excellent yields. acs.org Mechanistic studies suggest the reaction proceeds via a sequence of this compound addition, carbocation trapping, and rearrangement. acs.org

Table 1: Examples of Oxy- and Amino-difluoromethylation Reactions
Reaction TypeSubstrateCF₂H SourceKey ConditionsProduct Type
Intramolecular Oxy-difluoromethylationAlkenes with pendent alcohol/acidDifluoromethyltriphenylphosphonium bromideVisible light, photoflow reactorCHF₂-containing lactones, tetrahydrofurans
Intermolecular OxydifluoromethylationOlefinic amidesDifluoromethyl sulfonesVisible lightCF₂H-containing benzoxazines, oxazolines
Radical Amino-difluoromethylationN-allyl amidesS-(difluoromethyl)sulfonium saltVisible light, Ir photocatalystDifluoromethylated β-amino alcohols

Sulfo- and Iodo-difluoromethylation

Concurrent installation of a difluoromethyl group and a sulfonyl group or an iodine atom represents a direct and efficient route to versatile difluoromethylated building blocks. These products can undergo further synthetic manipulations, making these methodologies highly valuable.

Sulfo-difluoromethylation has been achieved through radical pathways. A key development is the use of iododifluoromethyl phenyl sulfone (PhSO₂CF₂I) as a precursor for the (phenylsulfonyl)this compound (PhSO₂CF₂•). cas.cn Initiated by Et₃B/air, this radical readily adds to terminal alkenes. This method has been successfully applied to the one-pot regioselective synthesis of PhSO₂CF₂-substituted alkanes and the regio- and stereoselective preparation of PhSO₂CF₂-substituted alkenes. cas.cn More recently, a reagent bearing both sulfoximine (B86345) and sulfone moieties, Sulfox-CF₂SO₂Ph, has been developed to act as a (phenylsulfonyl)this compound source under photoredox catalysis. sioc.ac.cn

Iodo-difluoromethylation of alkenes is another well-established transformation. A visible-light-promoted method utilizes an iododifluoromethylphosphonium triflate salt and an organic photocatalyst like peri-xanthenoxanthene (PXX). organic-chemistry.orgacs.org This reaction proceeds through the generation of a (phosphonio)this compound cation, which attacks the alkene double bond. The resulting intermediate is then quenched by an iodine atom. organic-chemistry.orgacs.org The primary phosphonium (B103445) salt products can be easily hydrolyzed to yield the desired iododifluoromethylated compounds. organic-chemistry.orgacs.orgscispace.com This method is effective for terminal alkenes and tolerates a variety of functional groups, although internal alkenes tend to be unreactive. organic-chemistry.org

Table 2: Comparison of Sulfo- and Iodo-difluoromethylation Methods
MethodRadical PrecursorSubstrateInitiation/CatalysisProduct
Sulfo-difluoromethylationPhSO₂CF₂ITerminal alkenesEt₃B/airPhSO₂CF₂-substituted alkanes/alkenes
Iodo-difluoromethylationIododifluoromethylphosphonium saltTerminal alkenesVisible light, PXX photocatalystIododifluoromethylated alkanes

Stereoselective Difluoromethylation

Controlling the stereochemistry during the introduction of a difluoromethyl group is a significant challenge in synthetic chemistry, though progress has been made, particularly in radical-mediated cyclization reactions. rsc.orgresearchgate.net

A notable example of stereocontrol is observed in the visible light-mediated intramolecular oxy-difluoromethylation of alkenes. nih.gov This method, which proceeds under continuous flow conditions, can produce various difluoromethylated heterocycles with excellent stereoselectivities. For instance, the cyclization of enoic acids or alkenes bearing a pendant alcohol moiety can lead to the formation of lactones and tetrahydrofurans with high levels of diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the transition state of the cyclization step following the initial radical addition.

While the development of general and broadly applicable stereoselective difluoromethylation methods remains an active area of research, these examples highlight the potential of radical-based strategies to achieve high levels of stereocontrol, particularly in intramolecular processes where the substrate's geometry can effectively guide the reaction's stereochemical course. rsc.orgresearchgate.net

Site-Selective Difluoromethylation (e.g., on complex molecular architectures)

The ability to install a difluoromethyl group at a specific position within a complex molecule is crucial for applications in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Radical difluoromethylation has proven to be a powerful tool for achieving site-selectivity, which is often governed by the electronic properties of both the substrate and the this compound. nih.gov

The this compound (•CF₂H) is considered more nucleophilic than the trifluoromethyl radical (•CF₃). researchgate.net This difference in electronic character leads to distinct regioselectivities in reactions with heteroaromatic compounds, a common feature in many pharmaceuticals. The •CF₂H radical preferentially attacks electron-deficient sites, such as the C2 position adjacent to the heteroatom in heteroarenes. nih.gov

This principle has been demonstrated in the direct C-H difluoromethylation of complex molecules. For example, in the difluoromethylation of dihydroquinine and varenicline (B1221332) (Chantix), the reaction occurs selectively at the electron-poor positions of the heterocyclic rings, in contrast to trifluoromethylation which targets the most electron-rich positions. nih.gov This predictable site-selectivity makes radical difluoromethylation a valuable strategy for modifying complex molecular architectures without the need for pre-functionalization of the target site. nih.govnih.gov The selectivity is generally high, even in molecules with multiple potential reaction sites. nih.gov

Late-Stage Functionalization Applications

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. This approach allows for the rapid generation of analogs of a lead compound, facilitating the optimization of its pharmacological properties. nih.gov Radical-mediated difluoromethylation has become a key method for LSF due to its mild reaction conditions and high functional group tolerance. rsc.orgresearchgate.net

The Minisci-type radical reaction is particularly well-suited for the late-stage C-H difluoromethylation of heteroaromatics, which are prevalent in pharmaceuticals. rsc.orgresearchgate.net Reagents such as sodium difluoromethanesulfinate (DFMS or Hu's reagent) can serve as effective precursors for the this compound under oxidative conditions. nih.gov This allows for the direct conversion of C-H bonds to C-CF₂H bonds in complex, drug-like molecules. nih.gov

The utility of this approach is highlighted by the successful difluoromethylation of various pharmaceutical compounds and bioactive molecules. nih.gov The predictability of site-selectivity, based on the nucleophilic nature of the this compound, is a significant advantage in LSF, enabling targeted modifications of complex scaffolds. nih.govnih.gov These advances have streamlined the synthesis of novel difluoromethylated compounds, accelerating the drug discovery process. rsc.org

Difluoromethylation in Radiochemistry (e.g., ¹⁸F-labeling for PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that plays a critical role in clinical diagnostics and drug development. nih.gov It relies on tracers labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable properties. nih.govnih.gov The development of methods to incorporate ¹⁸F into a difluoromethyl group ([¹⁸F]CF₂H) is of high interest for creating novel PET tracers. nih.gov

Significant challenges in ¹⁸F-difluoromethylation include the need for rapid reaction times due to the short half-life of ¹⁸F (109.8 minutes) and the need to achieve high molar activity. scilit.comthieme-connect.com Recent advances have focused on developing new reagents and methodologies to overcome these hurdles. nih.gov

One successful strategy involves a two-step synthesis of an ¹⁸F-difluoromethylation reagent, followed by a rapid photoredox flow reaction for the C-H ¹⁸F-difluoromethylation of N-heteroaromatics. scilit.comthieme-connect.com This method avoids the need for substrate pre-functionalization and provides radiolabeled products with high molar activity suitable for clinical applications. scilit.com

Another innovative approach utilizes [¹⁸F]difluorocarbene ([¹⁸F]DFC) as a key building block. nih.gov This intermediate can be generated and used for [¹⁸F]DFC insertion into O-H, S-H, and N-H bonds of various (hetero)aryl compounds. Furthermore, palladium-catalyzed cross-coupling reactions using [¹⁸F]DFC have been developed to label aryl boronic acids, enabling the synthesis of [¹⁸F]CF₂H analogs of drugs like Fenofibrate. nih.gov These new methods are expanding the toolbox for radiochemists, enabling the synthesis of a wider range of complex ¹⁸F-difluoromethylated molecules for PET imaging. nih.govresearchgate.net

Computational and Spectroscopic Characterization of the Difluoromethyl Radical

Computational Chemistry Investigations

Computational chemistry serves as a powerful tool to elucidate the intrinsic properties of the difluoromethyl radical, complementing and often guiding experimental studies.

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in determining the precise geometry and energetic landscape of the CHF₂ radical.

Early and detailed studies using Møller-Plesset perturbation theory (MP2) with a 6-31G** basis set established that the ground state of the this compound (X̃ ²A') possesses a non-planar, pyramidal structure belonging to the Cₛ point group. researchgate.net This pyramidal geometry is a key structural feature, with the carbon atom positioned at the apex. The calculations provided specific geometric parameters for this structure. researchgate.net Further investigations employing higher levels of theory, such as the coupled-cluster method with single and double and perturbative triple excitations (CCSD(T)), and various basis sets (e.g., 6-31+G*, aug-cc-pVDZ, and aug-cc-pVTZ) have refined the understanding of the radical's structure and the energetics of its ground and excited electronic states. acs.org

A significant energetic feature of the CHF₂ radical is its inversion barrier, which is the energy required to flatten the molecule and invert its pyramidal configuration. Modeling of experimental data, supported by ab initio calculations, has quantified this barrier. The calculations reveal a double-well potential energy surface corresponding to the two equivalent pyramidal structures. researchgate.net

ParameterValue (MP2/6-31G**)
Point Group Cₛ
C-F Bond Length (r) 1.3360 Å
C-H Bond Length (r) 1.0843 Å
F-C-F Bond Angle (∠) 111.51°
H-C-F Bond Angle (∠) 113.65°
Inversion Barrier (Binv) 2800 (± 500) cm⁻¹
Out-of-Plane Angle (φm) 44.53°

Table 1: Structural and energetic parameters of the this compound determined from ab initio calculations and experimental modeling. Data sourced from Dearden et al. (1992). researchgate.net

Density Functional Theory (DFT) has become an indispensable tool for studying the electronic properties and reactivity of radicals like CHF₂. DFT calculations have been instrumental in explaining the observed chemical behavior of the this compound, particularly its nucleophilic character. mdpi.com

Unlike the related trifluoromethyl radical (•CF₃), which is electrophilic, the this compound (•CF₂H) behaves as a nucleophile in its reactions. mdpi.com DFT studies rationalize this by analyzing the singly occupied molecular orbital (SOMO). The two fluorine atoms stabilize the radical through inductive effects, but this is counteracted by conjugative donation from the fluorine lone pairs. This balance results in a SOMO energy for •CF₂H that is similar to that of the methyl radical (•CH₃), leading to its nucleophilic nature. The addition of a third fluorine atom in •CF₃ dramatically lowers the SOMO energy, making it electrophilic.

DFT calculations are also widely used to support proposed reaction mechanisms involving the this compound. For instance, in the reaction of the oxygen atom with CHF₂, DFT has been used to map the potential energy surface, identifying transition states and intermediates to elucidate the most likely reaction pathways. researchgate.net

Ab initio molecular dynamics (AIMD) is a computational method that simulates the time evolution of a system of atoms by calculating the forces on the atoms directly from electronic structure theory at each time step. unifi.it This approach allows for the study of molecular motion, reaction dynamics, and solvent effects without the need for pre-parameterized force fields.

While AIMD is a powerful technique for studying complex chemical processes, specific AIMD simulations focusing solely on the behavior of the isolated this compound or its solvation dynamics are not prominently featured in the reviewed literature. However, the principles of AIMD are applied in related "direct dynamics" methods used to study reaction kinetics (discussed in the next section). An AIMD simulation of CHF₂ would involve tracking its trajectory over time, providing insights into its vibrational motions, conformational changes (like pyramidal inversion), and interactions with other molecules in a condensed phase, thereby offering a dynamic picture of its behavior that complements static calculations.

Understanding the rates and mechanisms of reactions involving the this compound is critical for applications in atmospheric and combustion chemistry. Theoretical kinetics studies, often employing a combination of electronic structure calculations and statistical rate theories, provide this vital information.

Dual-level direct dynamics methods are a prominent approach. In this technique, the potential energy surface of a reaction is explored at a computationally efficient level of theory (like DFT), while the energies of key points (reactants, products, transition states) are refined using a more accurate, higher-level method (like MC-QCISD). nih.govacs.org This information is then used in conjunction with theories like canonical variational transition-state theory (CVT-TST), often including corrections for quantum mechanical tunneling, to calculate reaction rate constants over a wide range of temperatures. nih.govacs.org

These methods have been applied to study important atmospheric reactions, such as the hydrogen abstraction from hydrofluoroethers by the hydroxyl radical (•OH), which can produce radicals containing the CHF₂ moiety. nih.govacs.org Such studies provide detailed mechanistic insights and yield Arrhenius expressions that can be used in larger-scale atmospheric models. nih.govacs.org DFT calculations have also been used to explore the mechanism of the reaction between the ground-state oxygen atom (O(³P)) and the CHF₂ radical, identifying the primary reaction channels and their associated energy barriers. researchgate.net

The Radical Stabilization Energy (RSE) is a key thermodynamic quantity that measures the stability of a radical relative to a reference, typically the methyl radical. It is defined by the isodesmic reaction formalism, calculated as the difference between the C-H bond dissociation energy (BDE) in methane (B114726) and the corresponding C-H BDE in the substituted methane (in this case, difluoromethane (B1196922), CH₂F₂).

RSE (•CHF₂) = BDE (CH₃—H) - BDE (CHF₂—H)

A positive RSE indicates that the radical is more stable than the methyl radical. High-level ab initio methods, such as G3(MP2)-RAD, have been used to compute BDEs and RSEs for a wide range of substituted radicals, including •CHF₂. rsc.org These calculations show that the two fluorine atoms provide a modest stabilizing effect on the radical center. This stabilization arises from a combination of effects, including the ability of the fluorine atoms to delocalize the unpaired electron through negative hyperconjugation. However, this stabilizing effect is less pronounced than for substituents that offer strong resonance delocalization. researchgate.net

RadicalBDE (kJ/mol)RSE (kJ/mol)Computational Method
•CH₃ 439.30.0G3(MP2)-RAD
•CHF₂ 428.011.3G3(MP2)-RAD
•CF₃ 445.6-6.3G3(MP2)-RAD

Table 2: Calculated C-H Bond Dissociation Energies (BDEs) and Radical Stabilization Energies (RSEs) for methyl, difluoromethyl, and trifluoromethyl radicals. A positive RSE indicates stabilization relative to the methyl radical. Data sourced from Coote et al. (2005). rsc.org

Advanced Spectroscopic Analysis Techniques

The direct experimental observation and characterization of the short-lived this compound require highly sensitive spectroscopic techniques capable of probing its electronic and vibrational structure.

One of the most successful methods for studying CHF₂ has been mass-resolved resonance-enhanced multiphoton ionization (REMPI) spectroscopy . researchgate.net In this technique, the radical, typically generated in a jet-cooled environment, is selectively excited by two photons to a high-lying Rydberg electronic state. A third photon then ionizes the excited radical, and the resulting cation is detected by a mass spectrometer. By scanning the wavelength of the laser, an electronic spectrum is recorded. This method provided the first detailed optical spectra of both CHF₂ and its deuterated isotopologue, CDF₂. researchgate.net

Analysis of the REMPI spectra has yielded precise spectroscopic constants for the radical's Rydberg states, including vibrational frequencies for C-F stretching and CF₂ scissoring modes. researchgate.net Furthermore, the observation of "hot bands" in the spectra allowed for the experimental determination of the ground state's inversion barrier, which was found to be in excellent agreement with ab initio calculations. researchgate.net

Spectroscopic ParameterCHF₂CDF₂
Origin (ν₀₀) 49,312 (± 10) cm⁻¹49,323 (± 10) cm⁻¹
C-F Stretch (ω'₂) 1365 (± 8) cm⁻¹1300 (± 21) cm⁻¹
CF₂ Scissors (ω'₃) 660 (± 20) cm⁻¹650 (± 15) cm⁻¹
Out-of-Plane Bend (ω'₄) 1022 (± 1) cm⁻¹864 (± 2) cm⁻¹

Table 3: Spectroscopic constants for a Rydberg state of the this compound and its deuterated isotopologue obtained from REMPI spectroscopy. Data sourced from Dearden et al. (1992). researchgate.net

Another powerful technique relevant to the study of radicals formed from CHF₂ precursors is muon spin rotation, relaxation, or resonance (μSR) . wikipedia.orgmagnetism.eu In μSR, spin-polarized positive muons are implanted into a sample. In a chemical environment, a muon can capture an electron to form muonium (Mu), which is chemically analogous to a light isotope of hydrogen. Muonium can add to unsaturated bonds, forming muoniated radicals. muonsources.org By observing the subsequent precession and relaxation of the muon's spin in a magnetic field, detailed information can be obtained about the structure, hyperfine couplings, and dynamics of the radical species on a microsecond timescale. nih.gov This technique is particularly valuable for studying short-lived radical intermediates in chemical reactions. muonsources.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for reaction products)

While the direct NMR observation of the short-lived this compound is not feasible under standard conditions, NMR spectroscopy is an indispensable tool for characterizing the stable diamagnetic products formed in reactions involving •CHF₂. The distinctive spectroscopic signatures of the difluoromethyl group (CHF₂) provide definitive evidence of its incorporation into a molecular structure.

¹H NMR: The proton in the CHF₂ group typically appears as a triplet in proton NMR spectra due to coupling with the two equivalent fluorine atoms. The coupling constant, ²JHF, is large, generally falling in the range of 55 to 75 Hz. rsc.orgnih.gov

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it particularly useful for identifying fluorine-containing compounds. wikipedia.org In difluoromethylated products, the two fluorine atoms are typically equivalent and appear as a doublet due to coupling with the single proton (²JFH). The chemical shift of the CHF₂ group can vary significantly depending on the electronic environment, but often falls in the range of -80 to -110 ppm relative to CFCl₃. rsc.orgslideshare.net In chiral molecules, the fluorine atoms of a CHF₂ group can become diastereotopic, meaning they are no longer chemically equivalent and may show separate signals and mutual coupling (²JFF), which can be around 225 Hz. nih.gov

¹³C NMR: The carbon atom of the CHF₂ group is observed as a triplet in ¹³C NMR spectra due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling constant is typically very large, often in the range of 230 to 280 Hz. rsc.orgresearchgate.net The carbon signal itself is also split by the attached proton (¹JCH). Long-range couplings to other carbon atoms (²JCF, ³JCF) are also frequently observed and provide valuable structural information. rsc.org

The following table summarizes typical NMR data for a selection of difluoromethyl-containing compounds, which are products of reactions involving the this compound.

Compound NameNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
4-(Difluoromethoxy)benzonitrile¹H (CHF₂)6.61t²JHF = 72.4 rsc.org
¹⁹F-82.35d²JFH = 72.5
¹³C (CHF₂)Not Reportedt¹JCF ≈ 250-280
(3,4-Dichlorobenzyl)(difluoromethyl)sulfane¹H (CHF₂)6.76t²JHF = 56.0 rsc.org
¹⁹F-94.00d²JFH = 56.0
¹³C (CHF₂)119.83t¹JCF = 274.0
(Difluoromethyl)(1-phenylethyl)sulfane¹H (CHF₂)6.77t²JHF = 56.3 rsc.org
¹⁹F-92.78d²JFH = 56.3
¹³C (CHF₂)120.60t¹JCF = 272.8

Mass-Resolved Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy for Radical Detection

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective laser-based technique ideal for detecting transient species like free radicals. researchgate.netias.ac.in The method involves exciting a molecule to an intermediate electronic state with one or more photons, followed by ionization with another photon. aps.orgosti.gov By scanning the laser wavelength, an electronic spectrum of the intermediate state is obtained. Coupling this with a time-of-flight (TOF) mass spectrometer allows for mass-selective detection, ensuring that the observed spectrum belongs specifically to the radical of interest. researchgate.net

The electronic spectrum of the •CHF₂ radical has been observed between 330 and 430 nm using (2+1) REMPI, meaning two photons were used for the resonant excitation and a third for ionization. researchgate.net These spectra arise from two-photon resonances with planar Rydberg states of the radical. researchgate.net Spectroscopic analysis of the REMPI spectra has provided key vibrational frequencies for the F (3p) Rydberg state of •CHF₂. researchgate.net

ParameterVibrational ModeValue (cm⁻¹) for •CHF₂Value (cm⁻¹) for •CDF₂Reference
Electronic Origin (ν₀-₀)-49,31249,323 researchgate.net
ω'₂C-F symmetric stretch13651300
ω'₃CF₂ scissors660650
ω'₄Out-of-plane bend1022864

Electronic Emission Spectroscopy of Difluoromethyl Radicals

Electronic emission spectroscopy examines the light emitted when a molecule in an excited electronic state relaxes to a lower electronic state. This technique provides information about the energy levels and vibrational frequencies of both the excited and ground electronic states. Such transitions are often termed vibronic transitions, as they involve simultaneous changes in both electronic and vibrational energy levels. wikipedia.orglibretexts.org The intensity of these transitions is governed by the Franck-Condon principle, which relates to the overlap between the vibrational wavefunctions of the two electronic states. youtube.com

Studies on radicals generated from fluorotoluenes via electric discharge have demonstrated the utility of electronic emission spectroscopy in characterizing fluorinated radical species. While specific detailed emission data for the •CHF₂ radical is less commonly reported than absorption-based methods like REMPI, the principles remain a viable pathway for its characterization, providing complementary information on its electronic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying molecular functional groups by probing their characteristic vibrational frequencies. nist.gov For transient species like the this compound, direct observation in the gas phase is challenging. A common and effective approach is matrix isolation, where the radical is generated in the gas phase and then trapped in a cryogenic, inert matrix (e.g., argon or neon) at very low temperatures. mdpi.com This prevents the radicals from reacting and allows for detailed spectroscopic study.

Matrix isolation FTIR studies, combined with computational calculations, can provide definitive assignments of the fundamental vibrational frequencies of the •CHF₂ radical. These frequencies correspond to specific bond stretching and bending motions within the radical. For example, studies on related fluorinated radicals like •CF₃ have successfully used this technique to characterize their vibrational modes. nih.gov

Vibrational ModeDescriptionTypical Frequency Range (cm⁻¹)
ν(C-H)C-H stretch~3000
νₐ(C-F)Asymmetric C-F stretch~1250 - 1350
νₛ(C-F)Symmetric C-F stretch~1050 - 1150
δ(HCF)H-C-F bend~1300 - 1400
δ(FCF)F-C-F scissors bend~600 - 700
Note: The frequency ranges are approximate and based on computational studies and comparison with stable difluoromethyl compounds, as direct, fully assigned matrix-isolation FTIR data for •CHF₂ is not readily available in the provided search results.

Coupled Analytical Techniques (e.g., TGA-MS)

Coupled, or hyphenated, analytical techniques combine two or more methods to provide a more comprehensive analysis of a sample. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful example used to study the thermal decomposition of materials. aip.org In a TGA-MS experiment, the mass of a sample is monitored as it is heated (TGA), while the gases evolved during decomposition are simultaneously identified by a mass spectrometer (MS). researchgate.net

This technique is highly relevant for studying compounds that may generate difluoromethyl radicals or related fluorinated species upon heating. For instance, the thermal degradation of fluoropolymers like Polyvinylidene fluoride (B91410) (PVDF) has been investigated using TGA-MS. digitellinc.com The analysis helps to identify the specific temperatures at which decomposition occurs and the chemical nature of the volatile products, which can include various fluorocarbon fragments. digitellinc.comnih.govacs.org This provides insight into the decomposition mechanisms, which may involve the formation of radical intermediates.

Material StudiedTechniqueDecomposition Temperature Range (°C)Potential Evolved Species/FragmentsReference
Polyvinylidene fluoride (PVDF)TGA-MS~400 - 550HF, C₂H₂F₂, C₂HF₃, and other fluorinated hydrocarbons digitellinc.com
Perfluoroalkyl Ether Carboxylic Acids (PFECAs)Thermal Desorption GC-MS>200CF₃⁺, C₂F₅⁺, C₃F₇⁺, and other perfluorinated fragments nih.govacs.org
Viton A (Fluoropolymer)Pyrolysis GC-MS>350Various fluorinated decomposition products researchgate.net

Future Perspectives in Difluoromethyl Radical Research

Development of Next-Generation Difluoromethyl Radical Precursors

The continued expansion of this compound chemistry heavily relies on the availability of efficient, stable, and versatile radical precursors. While significant progress has been made, future efforts will be directed towards developing "next-generation" reagents with improved characteristics.

A key objective is the design of precursors that are not only highly efficient in generating the •CF2H radical under mild conditions but are also more economical and environmentally benign. Researchers are exploring the use of abundant and inexpensive industrial feedstocks. For instance, methods utilizing fluoroform (CHF3), a byproduct of fluoropolymer manufacturing, as a difluoromethyl source are being developed as a sustainable alternative to more complex, multi-step reagents. rsc.org

Another promising avenue is the development of reagents with dual or tunable reactivity. For example, novel sulfoximine-based reagents like Sulfox-CF2SO2Ph have been designed to act as either a source of the (phenylsulfonyl)this compound under photoredox catalysis or as a difluorocarbene precursor under basic conditions. sioc.ac.cn This divergent reactivity from a single reagent offers greater flexibility in synthetic planning.

Future precursors are also likely to be designed for specific applications, such as late-stage functionalization of complex molecules or for use in biological systems. This includes developing water-soluble or biocompatible precursors that can operate under physiological conditions. The development of reagents for specialized applications like positron emission tomography (PET) imaging, which involves the generation of the [18F]CF2H radical, is also an active area of research. researchgate.netnih.govbohrium.com

Table 1: Examples of this compound Precursors and their Generation Methods

Precursor CompoundMethod of •CF2H Radical GenerationKey Features
Zinc difluoromethanesulfinate (Zn(SO2CF2H)2)Oxidation (e.g., with persulfate)Easily prepared, air-stable powder. researchgate.net
Difluoromethyltriphenylphosphonium bromideVisible-light photoredox catalysisBench-stable and readily accessible.
Sulfox-CF2SO2PhPhotoredox catalysisDivergent reactivity; can also generate difluorocarbene. sioc.ac.cn
Fluoroform (CHF3)Base-mediated activation in flow chemistryUtilizes an inexpensive industrial byproduct. rsc.org
Difluoroacetic acidVisible light with an oxidantInexpensive and easy-to-handle source. researchgate.net

Exploration of Novel Reaction Pathways and Mechanistic Insights

The discovery of novel reaction pathways is critical for expanding the synthetic utility of the this compound. Future research will likely move beyond simple radical additions to explore more complex transformations. A significant area of focus is the development of radical cascade reactions. These processes, where the initial radical addition triggers a series of subsequent bond-forming events, allow for the rapid construction of complex molecular architectures, such as polycyclic imidazoles, from simple starting materials. researchgate.net

Another emerging frontier is the use of defluorinative functionalization. ccspublishing.org.cn This strategy involves the selective cleavage of a C-F bond in readily available trifluoromethyl (CF3) compounds to generate an arylthis compound intermediate. rhhz.net This approach is highly attractive as it repurposes trifluoromethylated compounds, which are common motifs in many commercial chemicals, into valuable difluoromethylated products. researchgate.net

Electrochemical methods are also gaining traction as a powerful tool for generating and reacting difluoromethyl radicals under controlled redox conditions. researchgate.net Electrosynthesis offers a reagent-free activation method that can often provide unique chemo- and regioselectivity compared to traditional chemical or photochemical approaches.

A deeper understanding of reaction mechanisms will be crucial for the rational design of new reactions. Detailed mechanistic studies, combining experimental techniques (like radical trapping experiments and kinetic analysis) with computational modeling, will provide insights into the nature of the radical species, transition state geometries, and the factors controlling selectivity. researchgate.netmdpi.com These insights are essential for optimizing existing methods and predicting the outcomes of new transformations.

Expansion of Substrate Scope and Reaction Selectivity

A major goal for the future of this compound chemistry is to broaden the range of molecules that can be efficiently functionalized. While current methods have shown success with various heterocycles and alkenes, there is a continuous need to accommodate more diverse and complex substrates. rsc.org Particular emphasis is being placed on late-stage difluoromethylation, which involves introducing the CF2H group into advanced intermediates or fully elaborated drug candidates. This strategy is highly valuable in medicinal chemistry for rapidly generating analogues with modified properties without the need for de novo synthesis. mdpi.com

Achieving high levels of selectivity remains a paramount challenge. Future research will focus on developing catalytic systems that can precisely control:

Regioselectivity: Directing the this compound to a specific site in a molecule containing multiple potential reaction centers.

Stereoselectivity: Controlling the three-dimensional arrangement of atoms, particularly for the creation of chiral centers. The development of enantioselective radical difluoromethylation reactions is a highly sought-after goal. researchgate.net

New catalytic systems, employing novel ligands, organocatalysts, or photoredox catalysts, will be designed to address these challenges. By fine-tuning the catalyst structure and reaction conditions, it will be possible to achieve predictable and high selectivity across a wider array of substrates, including those with sensitive functional groups.

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

The integration of this compound reactions with continuous flow technology represents a significant step towards safer, more efficient, and scalable chemical synthesis. Flow chemistry, where reagents are mixed and reacted in a continuously flowing stream through a network of tubing or microreactors, offers several advantages over traditional batch processing. rsc.org These include superior control over reaction parameters (temperature, pressure, and reaction time), enhanced safety when handling hazardous reagents or gaseous starting materials like fluoroform, and the potential for straightforward scalability from laboratory to industrial production. rsc.org The use of 3D-printed photoflow reactors further reduces costs and increases accessibility to this technology.

In line with the principles of green chemistry, future research will increasingly focus on developing more sustainable difluoromethylation protocols. This involves several key strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Utilizing methods like photoredox catalysis that operate at ambient temperature with low-energy visible light, reducing the energy consumption associated with heating reactions. mdpi.com

Waste Reduction: Employing catalytic methods over stoichiometric reagents and using sustainable solvents.

Renewable Feedstocks: Exploring the use of fluorinated greenhouse gases or other industrial byproducts as the source of the difluoromethyl group, turning waste materials into valuable chemical building blocks. rsc.org

Advanced Computational Modeling for Predictive Difluoromethyl Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of radical species. Advanced computational methods, particularly Density Functional Theory (DFT), are being used to elucidate complex reaction mechanisms, calculate transition state energies, and predict the reactivity and selectivity of this compound reactions. researchgate.netrsc.org

In the future, the role of computational modeling is expected to shift from being primarily explanatory to being predictive. By developing more accurate and efficient computational models, researchers will be able to:

Screen Virtual Libraries: Computationally evaluate large numbers of potential substrates, catalysts, and radical precursors to identify the most promising candidates for experimental investigation.

Predict Reaction Outcomes: Forecast the regioselectivity and stereoselectivity of a reaction with a given substrate, guiding synthetic planning and reducing the need for extensive empirical optimization.

Design Novel Catalysts: Engineer catalysts with specific properties to achieve desired reactivity and selectivity for challenging transformations.

The integration of machine learning and artificial intelligence (AI) with computational chemistry holds the potential to further accelerate these efforts, leading to the rapid discovery and optimization of new difluoromethylation reactions. mdpi.com

Interdisciplinary Applications of this compound Methodologies

The unique properties conferred by the difluoromethyl group ensure its growing importance across various scientific disciplines. The development of robust radical-based synthetic methods will directly fuel innovation in these fields.

In medicinal chemistry and drug discovery , the CF2H group is valued as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH) groups. researchgate.netnih.gov It can act as a lipophilic hydrogen bond donor, potentially improving a drug candidate's binding affinity, metabolic stability, and cell membrane permeability. nih.gov Future difluoromethylation methods will be crucial for synthesizing novel drug candidates and for use in specialized medical applications like Positron Emission Tomography (PET) imaging, where 18F-labeled molecules are used as diagnostic tracers. researchgate.netnih.govox.ac.uk

In agrochemicals , the incorporation of the difluoromethyl group can enhance the efficacy and environmental stability of pesticides and herbicides. Radical methodologies provide a direct route to novel agrochemical candidates. sioc.ac.cn

In materials science , the introduction of CF2H groups can be used to fine-tune the properties of organic materials, such as polymers and liquid crystals. These modifications can impact thermal stability, optical properties, and hydrophobicity, leading to the development of advanced materials for electronics and other applications. sioc.ac.cnmdpi.com The ability to precisely install difluoromethyl groups using radical chemistry will be a key enabling technology in the design of next-generation functional materials.

Q & A

Q. Why is the difluoromethyl (CF₂H) group a critical motif in medicinal chemistry and synthetic organic chemistry?

The CF₂H group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering improved metabolic stability and lipophilicity while retaining hydrogen-bonding capabilities . Its introduction into heterocycles and aromatic systems enhances pharmacological activity, as seen in drug candidates targeting kinases and GPCRs. Methodologically, radical difluoromethylation enables selective installation under mild conditions, avoiding harsh acids/bases .

Q. What are the common precursors for generating difluoromethyl radicals (•CF₂H) in synthetic reactions?

Q. How can substrate limitations in radical difluoromethylation be addressed?

The •CF₂H radical’s nucleophilic nature limits reactivity with electron-deficient π-systems. Strategies include:

  • Electrophilic surrogates : Chlorodifluoromethyl radicals (•CF₂Cl) react with electron-rich arenes, enabling post-functionalization to CF₂H .
  • Cross-coupling : Radical–radical coupling (e.g., •CF₂H + C(sp³) radicals) under photoredox catalysis .
  • Dual catalysis : Combining transition metals (Cu, Pd) with photocatalysts to broaden substrate scope .

Q. What computational methods are recommended for studying •CF₂H radical thermodynamics and kinetics?

  • Adiabatic ionization energy (AIE) : Experimental AIE for CHF₂ is 8.3 eV (CCSD(T)/aug-cc-pVTZ) .
  • DFT benchmarking : Use M06-2X/def2-TZVP for accurate radical stability and bond dissociation energy (BDE) calculations.
  • Kinetic isotope effects (KIE) : Compare reaction rates of CF₂H vs. CD₂H to probe hydrogen-abstraction steps .

Q. How do competing reaction pathways (e.g., hydroxylation vs. trifluoromethylation) affect difluoromethylation efficiency?

  • Radical selectivity : •CF₂H is less electrophilic than •CF₃, favoring addition to electron-rich alkenes. Side reactions are mitigated by:
  • Solvent polarity : Polar solvents stabilize charge-separated intermediates in photoredox systems .

  • Catalyst tuning : CdS quantum dots enhance •CF₂H generation from chlorodifluoroacetates .

    • Mechanistic table :
    Radical Type Electrophilicity Preferred Substrate Common Side Reactions
    •CF₂H (difluoromethyl)ModerateElectron-rich alkenesHydrogen abstraction
    •CF₃ (trifluoromethyl)HighElectron-deficient alkenesOligomerization

Contradictions and Methodological Challenges

Q. How to reconcile discrepancies in reported yields for radical difluoromethylation of heterocycles?

Discrepancies arise from:

  • Radical initiation : Thermal (AIBN) vs. photochemical (blue LED) methods alter reaction rates and byproduct profiles .
  • Substrate purity : Trace moisture degrades borate or sulfinate precursors, requiring rigorous drying .
  • Analytical limitations : CF₂H groups may quench fluorescence in HPLC, necessitating LC-MS validation .

Q. Why do some •CF₂H precursors fail in large-scale syntheses despite high yields in discovery-phase studies?

Scalability challenges include:

  • Exothermicity : Rapid radical chain propagation in batch reactors risks thermal runaway .
  • Precursor stability : Hypersensitive reagents (e.g., xanthates) require low-temperature flow chemistry .

Emerging Methodologies

Q. What novel strategies enable enantioselective difluoromethylation?

  • Chiral ligands : Nickel/copper complexes with bisoxazoline ligands for asymmetric radical coupling .
  • Electrochemical synthesis : Enantiocontrol via chiral electrolytes in CF₂H radical generation .

Q. How can photocatalytic methods be optimized for •CF₂H generation?

Key parameters:

  • Wavelength : 450 nm LEDs maximize absorption for Ru(bpy)₃²⁺ catalysts .
  • Sacrificial donors : Hantzsch ester (HEH) reduces back-electron transfer, improving quantum yield .

Data Reproducibility Guidelines

  • Detailed experimental protocols : Include exact equivalents of radical initiators (e.g., 10 mol% AIBN) and light intensity (e.g., 30 W blue LED) .
  • Supporting information : Provide raw NMR/FID files, computational input files, and crystallographic data (CCDC) .

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